1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring fused with an azetidine ring, which is further substituted with a 3-chloro-2-methylphenylsulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride moiety, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the sulfonyl or triazole groups .
Scientific Research Applications
1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting biochemical pathways. In the case of receptor targets, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,4-triazole: This compound features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring, which can result in different chemical properties and reactivity.
3-((1-((3-chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S/c1-9-11(13)3-2-4-12(9)20(18,19)16-7-10(8-16)17-6-5-14-15-17/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLNOWZTCRMIQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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